

Unveiling the Solubility of Fmoc-Thr-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Fmoc-Thr-OH**

Cat. No.: **B15545682**

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An in-depth exploration of the solubility of N- α -Fmoc-L-threonine (**Fmoc-Thr-OH**) in Dimethylformamide (DMF) and other key organic solvents is critical for optimizing solid-phase peptide synthesis (SPPS) and ensuring the integrity of therapeutic peptide development. This technical guide provides a comprehensive overview of available solubility data, detailed experimental protocols for in-house determination, and logical workflows to aid researchers, scientists, and drug development professionals in this crucial aspect of peptide chemistry.

The solubility of Fmoc-protected amino acids is a pivotal factor in the efficiency of coupling reactions during SPPS.^[1] Inadequate solubility can precipitate a cascade of issues, including incomplete reactions leading to deletion sequences and slowed reaction kinetics that may necessitate extended reaction times or result in incomplete incorporation of the amino acid.^[1]

Core Principles of Fmoc-Amino Acid Solubility

The solubility of any Fmoc-amino acid is dictated by the interplay between the large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group and the specific amino acid side chain. While the Fmoc group generally imparts good solubility in many organic solvents, the polarity and hydrogen-bonding capability of the side chain, in this case, the hydroxyl group of threonine, significantly influence its behavior in different solvent environments.^[2] Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are staples in SPPS due to their exceptional ability to dissolve Fmoc-amino acids and swell the resin support.^{[2][3]}

Quantitative and Qualitative Solubility of Fmoc-Thr-OH

Precise, quantitative solubility data for **Fmoc-Thr-OH** across a wide array of solvents is not always readily available in published literature. However, a combination of reported values and qualitative assessments provides a strong foundation for experimental design.

Table 1: Solubility of **Fmoc-Thr-OH** in Common SPPS Solvents

Solvent	Type	Quantitative Solubility	Molar Concentration (mM)	Notes
Dimethylformamide (DMF)	Polar Aprotic	"Excellent solubility" [1]	Not specified	A qualitative description from a supplier. [1]
"Clearly soluble" [1]	~250 mM	Based on the observation of 1 mmole (341.36 mg) dissolving in 2 mL of DMF. [1]		
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	175 mg/mL [3]	512.66 mM	Ultrasonic assistance may be required. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility. [3]
100 mg/mL [1]	292.95 mM	Ultrasonic assistance is required. [1]		
N-methyl-2-pyrrolidone (NMP)	Polar Aprotic	Good to Excellent (Expected)	Not specified	NMP is known for its high solvating power for Fmoc-amino acids, often exceeding that of DMF. [2]

Dichloromethane (DCM)	Nonpolar Aprotic	Limited (Expected)	Not specified	DCM is generally a poor solvent for Fmoc-amino acids and is more commonly utilized in Boc-SPPS. [2]
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Experimental Protocol: Determining Fmoc-Thr-OH Solubility

For applications demanding precise solubility values under specific laboratory conditions, direct experimental determination is the most reliable approach. The shake-flask method, followed by High-Performance Liquid Chromatography (HPLC) analysis, is a widely accepted and robust technique.

Materials and Reagents:

- **Fmoc-Thr-OH**
- Solvent of interest (e.g., DMF, NMP, DMSO)
- Analytical balance
- Vortex mixer
- Orbital shaker in a temperature-controlled environment
- Syringes and 0.2 μ m syringe filters
- HPLC system with a UV detector
- Volumetric flasks and pipettes
- Appropriate HPLC column (e.g., C18 reverse-phase)

- HPLC-grade solvents for mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)

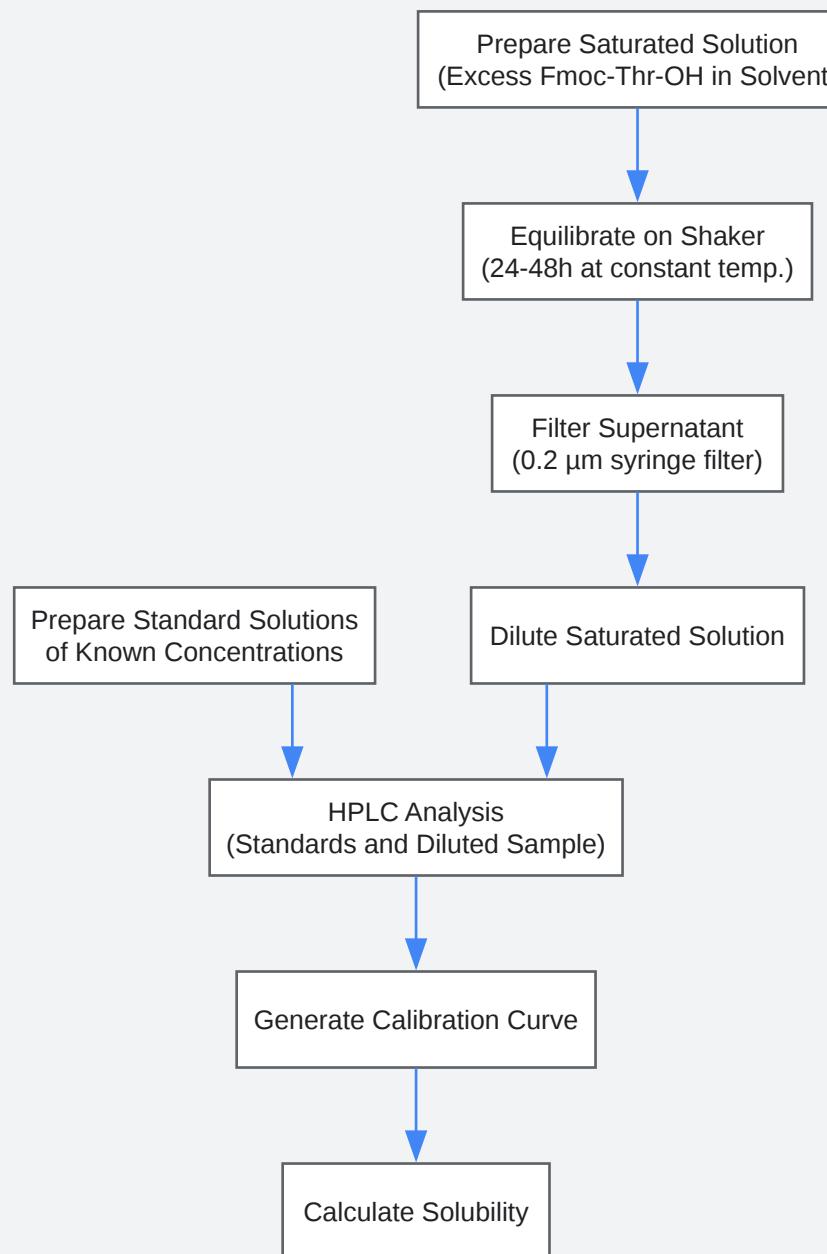
Procedure:

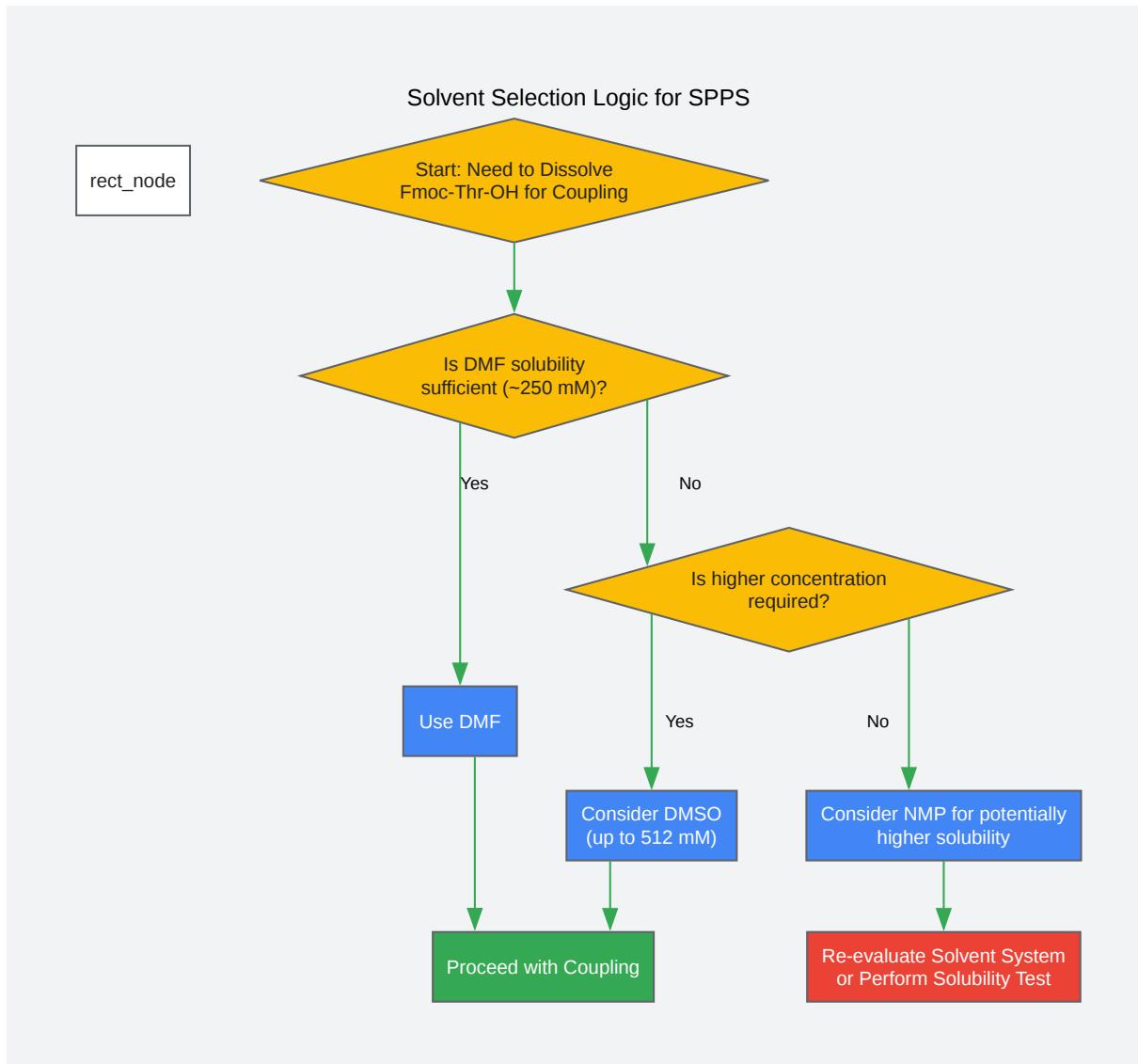
- Preparation of Standard Solutions: A series of standard solutions of **Fmoc-Thr-OH** with known concentrations are prepared in the solvent of interest to generate a calibration curve.
- Sample Preparation: An excess amount of **Fmoc-Thr-OH** is added to a vial containing a known volume of the solvent. The quantity should be sufficient to ensure that undissolved solid remains after reaching equilibrium.
- Equilibration: The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The samples are agitated for a period sufficient to reach equilibrium, typically 24-48 hours.
- Sample Extraction and Filtration: A sample of the clear supernatant is carefully withdrawn using a syringe. It is immediately filtered through a 0.2 µm syringe filter into a clean vial to remove any undissolved particulates.
- Quantification: The filtered, saturated solution is diluted with the solvent to a concentration that falls within the linear range of the calibration curve.
- HPLC Analysis: The diluted sample and the standard solutions are analyzed by HPLC. The Fmoc group has strong UV absorbance at wavelengths such as 265 nm or 301 nm, which are suitable for detection.
- Data Analysis: A calibration curve is constructed by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations. The concentration of the diluted sample is then determined using the equation of the line from the calibration curve. The original concentration of the saturated solution, representing the equilibrium solubility, is calculated by multiplying the result by the dilution factor.[\[2\]](#)[\[4\]](#)

Visualizing the Workflow

To further elucidate the experimental process, the following diagrams outline the key decision-making and procedural steps.

Workflow for Solubility Determination





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